8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one chemical properties
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one chemical properties
An In-Depth Technical Guide to 8-Benzyl-Substituted 1,3,8-Triazaspiro[4.5]decanone and Dione Derivatives: Properties, Synthesis, and Therapeutic Potential
Foreword
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 8-benzyl-substituted 1,3,8-triazaspiro[4.5]decanone and dione derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the initial topic of interest was the specific molecule 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, a thorough review of the scientific literature indicates a lack of specific data for this particular compound. Therefore, this guide focuses on the broader, well-documented family of related compounds, synthesizing the available information to provide a valuable resource for understanding this important chemical scaffold.
Introduction to the 1,3,8-Triazaspiro[4.5]decane Scaffold
The 1,3,8-triazaspiro[4.5]decane scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional arrangement and the presence of multiple nitrogen atoms provide a versatile platform for designing molecules with diverse pharmacological properties. These compounds have garnered significant interest for their potential as cardioprotective agents, myelostimulators, and inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2][3]. The introduction of a benzyl group at the 8-position is a common strategy to modulate the lipophilicity and target engagement of these molecules.
Physicochemical Properties of 8-Benzyl-1,3,8-triazaspiro[4.5]decane Derivatives
The physicochemical properties of these derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. While data for the specific "-1-en-4-one" derivative is unavailable, properties for the closely related 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been reported.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [4] |
| Molecular Weight | 259.30 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | ≥95% | [5] |
| Storage Temperature | Room temperature, sealed in dry conditions | [5] |
| SMILES | C1=CC=C(C=C1)CN2CCC3(CC2)C(=O)NC(=O)N3 | [4] |
| InChI Key | ISFXLJGTXHSNDU-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 61.44 Ų | [4] |
| logP | 0.8606 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Methodologies
The synthesis of 1,3,8-triazaspiro[4.5]decane derivatives often involves multi-step reaction sequences. A common approach for the synthesis of spiro-hydantoins (2,4-diones) is the Strecker reaction, which utilizes a cyanohydrin intermediate.
General Synthetic Workflow for Spiro-hydantoins
Caption: A generalized synthetic scheme for 1,3,8-triazaspiro[4.5]decane-2,4-diones.
Chemical Reactivity and Structure-Activity Relationship (SAR)
The biological activity of 1,3,8-triazaspiro[4.5]decane derivatives is highly dependent on the substituents at various positions. For instance, in the context of mPTP inhibition, modifications at the 1, 3, and 8 positions of the triazaspiro[4.5]decane core have been explored to optimize potency and selectivity.
Key SAR Insights for mPTP Inhibition
Caption: Key structural features influencing the mPTP inhibitory activity.
Studies have shown that these compounds can inhibit the mPTP by targeting the c subunit of the F1/FO-ATP synthase complex[3][6]. This interaction is crucial for preventing mitochondrial swelling and subsequent cell death, particularly in the context of ischemia-reperfusion injury[1][7].
Applications in Drug Development
The unique biological activities of 8-benzyl-1,3,8-triazaspiro[4.5]decane derivatives make them promising candidates for drug development in several therapeutic areas.
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Cardioprotection: By inhibiting the opening of the mPTP, these compounds can protect cardiac cells from death following a heart attack, reducing the extent of myocardial damage during reperfusion[3][6].
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Neuroprotection: Similar to their effects in the heart, mPTP inhibitors based on this scaffold have the potential to be neuroprotective in conditions such as stroke and other neurodegenerative diseases.
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Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have demonstrated the ability to stimulate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow, suggesting their potential use in treating myelosuppression induced by chemotherapy[2].
Experimental Protocols
Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
The synthesis of spiro-connected N-alkoxyalkylpiperidine hydantoins can be achieved via the Strecker reaction of cyanohydrin with ammonium carbonate[2]. A general procedure is as follows:
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Step 1: Formation of the Cyanohydrin. To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide. The reaction mixture is typically stirred at room temperature for several hours.
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Step 2: Formation of the Spiro-hydantoin. To the cyanohydrin intermediate, add ammonium carbonate and heat the mixture. The reaction progress is monitored by thin-layer chromatography.
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Step 3: Isolation and Purification. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent to yield the desired 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Conclusion
The 8-benzyl-1,3,8-triazaspiro[4.5]decane scaffold represents a versatile and promising platform for the development of new therapeutic agents. While specific data on the "-1-en-4-one" derivative remains elusive, the extensive research on related dione and other analogues highlights the significant potential of this class of compounds, particularly in the areas of cardioprotection and myelostimulation. Future research efforts may focus on the synthesis and evaluation of a wider range of derivatives to further explore their therapeutic applications and to elucidate the detailed structure-activity relationships that govern their biological effects.
References
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]
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Campo, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]
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Krasnov, K.A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52, 119–123. [Link]
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Campo, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PubMed, 37047160. [Link]
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7946-7962. [Link]
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Pedriali, G., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]
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Antoniou, S., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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Fun, H.K., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1438. [Link]
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U.S. Environmental Protection Agency. 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-. [Link]
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed, 30060655. [Link]
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Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 1026–1031. [Link]
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Reagentia. 1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one (1 x 10 mg). [Link]
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